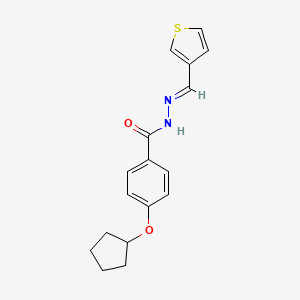
4-(cyclopentyloxy)-N'-(3-thienylmethylene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopentyloxy)-N'-(3-thienylmethylene)benzohydrazide, commonly known as CTB, is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CTB is a hydrazide derivative of benzoic acid that has a thienylmethylene group and a cyclopentyloxy group attached to its nitrogen and carbon atoms, respectively.
作用机制
The mechanism of action of CTB is not fully understood, but studies have suggested that it acts by disrupting cellular membranes and inducing apoptosis in cancer cells. CTB has been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase enzymes. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTB has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CTB inhibits cell proliferation and induces apoptosis in cancer cells. CTB has also been found to inhibit fungal growth by disrupting the fungal cell wall and membrane.
In vivo studies have shown that CTB exhibits antitumor activity in mice implanted with human cancer cells. CTB has been found to inhibit tumor growth and induce apoptosis in cancer cells in vivo. CTB has also been found to exhibit antifungal activity in vivo, with studies showing that it can prevent the growth of Candida albicans and Aspergillus fumigatus in mice.
实验室实验的优点和局限性
One of the main advantages of using CTB in lab experiments is its potent cytotoxic and antifungal properties. CTB has been found to exhibit significant activity against various cancer cell lines and fungal strains, making it a promising candidate for further research.
However, one of the main limitations of using CTB in lab experiments is its low solubility in water. This can make it difficult to dissolve CTB in aqueous solutions, which can limit its use in certain experiments. Additionally, CTB has been found to exhibit some toxicity towards normal cells, which can limit its use in certain applications.
未来方向
There are several future directions for research on CTB. One area of focus could be the development of more water-soluble derivatives of CTB that could be used in aqueous solutions. Another area of focus could be the development of CTB-based drug delivery systems that could target cancer cells specifically, while sparing normal cells.
Another future direction could be the development of CTB-based antifungal agents that could be used to treat fungal infections. Additionally, further studies could be conducted to elucidate the mechanism of action of CTB and to identify its molecular targets in cancer cells and fungi.
Conclusion:
In conclusion, CTB is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CTB exhibits potent cytotoxic and antifungal properties, making it a promising candidate for further research. While there are some limitations to its use in lab experiments, there are several future directions for research on CTB that could lead to the development of novel anticancer and antifungal agents.
合成方法
The synthesis of CTB involves the reaction of 4-hydroxybenzohydrazide with 3-thiophenecarboxaldehyde in the presence of cyclopentyl bromide and triethylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of CTB is typically around 60-70%, and the compound can be purified using column chromatography.
科学研究应用
CTB has been studied extensively for its potential applications in various fields. One of the most promising applications of CTB is in the field of cancer research. Studies have shown that CTB exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. CTB has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
In addition to its anticancer properties, CTB has also been studied for its potential use as an antifungal agent. Studies have shown that CTB exhibits antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. CTB has been found to inhibit fungal growth by disrupting the fungal cell wall and membrane.
属性
IUPAC Name |
4-cyclopentyloxy-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(19-18-11-13-9-10-22-12-13)14-5-7-16(8-6-14)21-15-3-1-2-4-15/h5-12,15H,1-4H2,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDJKFALLHPZCG-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

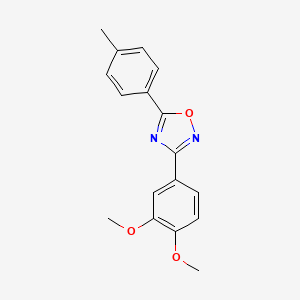
![2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)

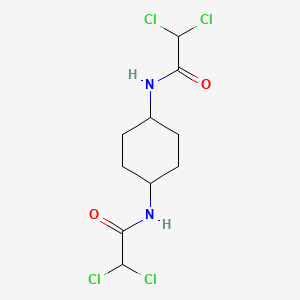
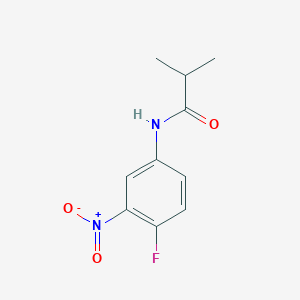
![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)
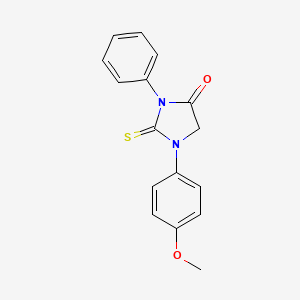
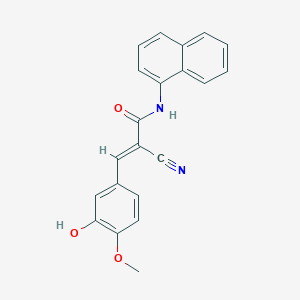
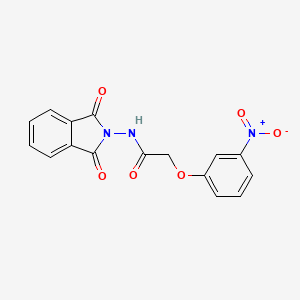
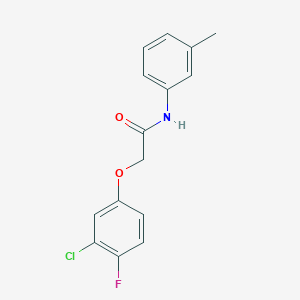
![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5870009.png)
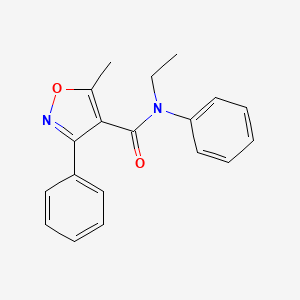
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5870022.png)